Arsine, pentyldibromo-

Description

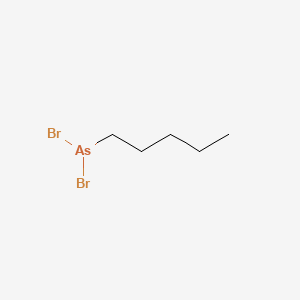

"Arsine, pentyldibromo-" (C₅H₁₁AsBr₂) is a brominated alkyl derivative of arsine (AsH₃), where a pentyl group (C₅H₁₁) and two bromine atoms replace hydrogen atoms on the arsenic center. Such derivatives are typically synthesized for specialized applications, including chemical intermediates or precursors in organic synthesis. Its bromine substituents likely enhance stability compared to simpler arsines but may also increase reactivity with reducing agents or metals .

Properties

CAS No. |

64047-02-5 |

|---|---|

Molecular Formula |

C5H11AsBr2 |

Molecular Weight |

305.87 g/mol |

IUPAC Name |

dibromo(pentyl)arsane |

InChI |

InChI=1S/C5H11AsBr2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 |

InChI Key |

ICLZLPLEXRQCFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[As](Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of arsine, pentyldibromo- typically involves the reaction of pentylmagnesium bromide with arsenic trichloride, followed by the addition of bromine. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be summarized as follows:

- Synthesis of Pentylmagnesium Bromide:

- React pentyl bromide with magnesium in dry ether to form pentylmagnesium bromide.

- ( \text{C}5\text{H}{11}\text{Br} + \text{Mg} \rightarrow \text{C}5\text{H}{11}\text{MgBr} )

- Reaction with Arsenic Trichloride:

- Add arsenic trichloride to the pentylmagnesium bromide solution.

- ( 3\text{C}5\text{H}{11}\text{MgBr} + \text{AsCl}_3 \rightarrow (\text{C}5\text{H}{11})_3\text{As} + 3\text{MgBrCl} )

- Bromination:

- Introduce bromine to the reaction mixture to obtain arsine, pentyldibromo-.

- ( (\text{C}5\text{H}{11})_3\text{As} + 2\text{Br}_2 \rightarrow (\text{C}5\text{H}{11})\text{AsBr}_2 )

Chemical Reactions Analysis

Arsine, pentyldibromo- undergoes various chemical reactions, including:

- Oxidation:

- Oxidation of arsine compounds can lead to the formation of arsenic oxides.

- Common oxidizing agents include hydrogen peroxide and nitric acid.

- Reduction:

- Reduction reactions can convert arsine compounds to their corresponding arsenic hydrides.

- Reducing agents such as lithium aluminum hydride are commonly used.

- Substitution:

- Substitution reactions involve the replacement of bromine atoms with other functional groups.

- Nucleophiles such as amines or thiols can be used for substitution.

Scientific Research Applications

Arsine, pentyldibromo- has several scientific research applications:

- Chemistry:

- Used as a precursor in the synthesis of other organoarsenic compounds.

- Employed in the study of reaction mechanisms involving arsenic compounds.

- Biology:

- Investigated for its potential biological activity and toxicity.

- Used in studies related to arsenic metabolism and detoxification.

- Medicine:

- Explored for its potential use in chemotherapy due to its cytotoxic properties.

- Studied for its effects on cellular pathways and molecular targets.

- Industry:

- Utilized in the semiconductor industry for the deposition of thin films.

- Applied in the production of specialized materials and coatings.

Mechanism of Action

The mechanism of action of arsine, pentyldibromo- involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress, inhibition of enzyme activity, and damage to cellular structures. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.

Comparison with Similar Compounds

Arsine (AsH₃)

- Structure : Simplest arsenic hydride (AsH₃).

- Physical Properties : Colorless gas with a faint garlic odor detectable at toxic concentrations (>0.5 ppm) .

- Reactivity : Reacts with acids, oxidizers, and active metals (e.g., iron, aluminum) to release toxic byproducts. Forms explosive mixtures with air .

- Toxicity : Highly toxic; exposure causes hemolysis, renal failure, and death at low concentrations (10–50 ppm) .

- Detection : Mass spectrometry (HR-TOFMS) distinguishes it from hydrocarbons like benzene (mass error <3.1 mDa) .

Comparison : Unlike arsine, "pentyldibromo-" is likely a liquid or low-volatility solid due to its larger molecular weight (277.8 g/mol vs. 77.95 g/mol for AsH₃). The bromine and pentyl groups may reduce volatility and alter odor but increase persistence in environmental matrices. Reactivity with metals may be slower due to steric hindrance .

Stibine (SbH₃)

- Structure : Antimony analog (SbH₃).

- Physical Properties: Gas with a pronounced rotten egg odor (due to H₂S-like impurities) .

- Toxicity : Similar hemolytic effects but less potent than arsine.

- Reactivity : Forms via antimony-acid reactions; less stable than arsine.

Comparison : "Pentyldibromo-" differs in central atom (As vs. Sb) and substituents. Its bromine atoms may confer greater electronegativity, altering reaction pathways with acids or oxidizers. Toxicity profiles may diverge due to arsenic’s stronger affinity for sulfhydryl groups in enzymes .

Dibromoarsine (AsHBr₂)

- Physical Properties : Likely volatile liquid.

- Reactivity : Bromine atoms increase susceptibility to nucleophilic attack.

Bromine’s electron-withdrawing effects may also reduce thermal stability compared to non-halogenated analogs.

Alkyl Arsines (e.g., Pentylarsine, C₅H₁₁AsH₂)

- Structure : Alkyl-substituted arsines.

- Reactivity : Less reactive with water than AsH₃ but still sensitive to oxidizers.

Comparison : Bromine atoms in "pentyldibromo-" increase molecular polarity and may accelerate reactions with reducing agents. The compound’s larger size could hinder diffusion across biological membranes, altering toxicity kinetics .

Research Findings and Data Tables

Table 1: Comparative Properties of Arsine Derivatives

Table 2: Toxicity and Exposure Data

| Compound | LC₅₀ (Inhalation, Rat) | Odor Threshold | Key Health Effects |

|---|---|---|---|

| Arsine | 10–50 ppm | 0.5 ppm | Hemolysis, multi-organ failure |

| Stibine | 100–200 ppm | <1 ppm | Hemolysis, pulmonary edema |

| Arsine, pentyldibromo- | Unknown | Inferred higher | Likely hepatotoxic, neurotoxic |

Notes and Limitations

- Direct studies on "Arsine, pentyldibromo-" are scarce; properties are inferred from analogs .

- Contradictions: While arsine’s odor is detectable only at toxic levels, stibine’s stronger odor may provide earlier warning .

- Detection methods require validation for brominated alkyl arsines due to mass spectral overlaps with heavier hydrocarbons .

Biological Activity

Arsine, pentyldibromo- is a chemical compound that has garnered attention due to its potential biological activity and implications for human health. This article explores the biological activity of this compound, including its toxicological effects, mechanisms of action, and relevant case studies.

Arsine, pentyldibromo- is a derivative of arsine, which is known for its toxicity. The compound typically appears as a colorless gas with a distinct odor and is associated with various industrial applications. Its structure can be represented as follows:

- Chemical Formula: C5H8Br2As

- Molecular Weight: 287.74 g/mol

Toxicological Effects

Research indicates that arsine compounds can have significant toxicological effects on biological systems. The following table summarizes key findings related to the biological activity of Arsine, pentyldibromo-:

The mechanisms through which Arsine, pentyldibromo- exerts its biological effects include:

- Alkylation of DNA: Similar to other alkylating agents, it may interact with DNA, leading to mutations and cellular dysfunction.

- Oxidative Stress: The compound can generate reactive oxygen species (ROS), contributing to cellular damage and inflammatory responses.

Case Study 1: Occupational Exposure

A study documented cases of workers exposed to arsine compounds in an industrial setting. Symptoms included respiratory distress, neurological impairments, and hematological abnormalities. Blood tests revealed elevated levels of arsenic, correlating with exposure duration.

Case Study 2: Environmental Impact

Research has shown that the release of Arsine, pentyldibromo- into the environment can lead to bioaccumulation in aquatic organisms. This bioaccumulation poses risks not only to marine life but also to humans consuming contaminated seafood.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.